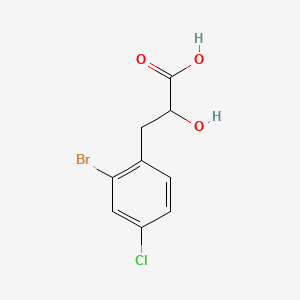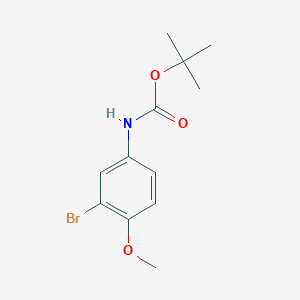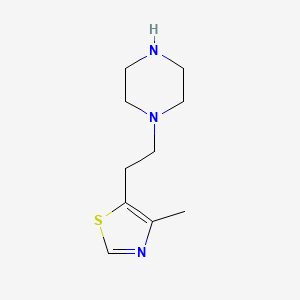
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a piperazine moiety at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetobutyro-lactone with piperazine, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps like chlorination, hydrolysis, decarboxylation, and reduction to achieve the desired compound . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have different biological activities and applications .
Aplicaciones Científicas De Investigación
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole include:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Studied for its antimicrobial properties.
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: A dual Src/Abl kinase inhibitor with potent antitumor activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring and a piperazine moiety makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H17N3S |
|---|---|
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
4-methyl-5-(2-piperazin-1-ylethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H17N3S/c1-9-10(14-8-12-9)2-5-13-6-3-11-4-7-13/h8,11H,2-7H2,1H3 |
Clave InChI |
PQEKLYOZNUCAAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)CCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13537491.png)

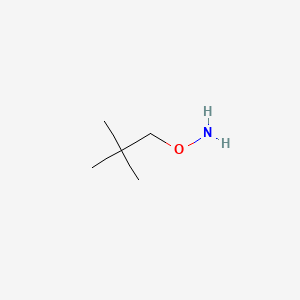

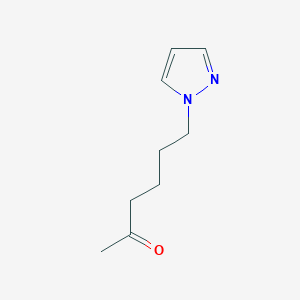


![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)




